Melanoma-associated antigen C2 (42-50)
Description
Biological Significance of Cancer-Testis Antigens in Oncology
Cancer-testis antigens constitute a remarkable family of tumor-associated antigens that demonstrate highly restricted expression patterns, being found exclusively in testicular tissue and placental trophoblasts under normal physiological conditions, while showing aberrant expression in malignant tumors of diverse histological origins. The biological significance of these antigens in oncology extends far beyond their diagnostic utility, encompassing critical roles in tumorigenesis, immune recognition, and therapeutic intervention. The cancer-testis antigen family comprises at least 70 distinct families with approximately 140 individual members, representing one of the largest groups of tumor-associated antigens identified to date. These antigens have gained particular prominence in cancer research due to their unique expression profile, which makes them ideal candidates for tumor-specific immunotherapeutic approaches without the concern of targeting normal somatic tissues.
The immunological properties of cancer-testis antigens, including melanoma-associated antigen C2, stem from their expression in the immunologically privileged environment of the testis, where immune tolerance mechanisms prevent recognition as self-antigens. When these proteins are aberrantly expressed in tumor cells, they can elicit robust immune responses, making them highly immunogenic targets for cancer vaccines and adoptive T-cell transfer therapies. The strong in vivo immunogenicity of cancer-testis antigens has prompted the development of numerous clinical trials investigating cancer-testis antigen-based vaccine therapy across multiple cancer types. Research has demonstrated that many cancer-testis antigens, including melanoma-associated antigen C2, possess oncogenic functions that support tumor growth, survival, and metastasis, making them particularly attractive targets for immune-based interventions.
The expression patterns of cancer-testis antigens in malignant tissues often correlate with tumor progression and aggressive disease characteristics. Studies have shown that cancer-testis antigen expression is frequently associated with advanced pathological stages, increased metastatic potential, and poor clinical outcomes across various cancer types. This correlation suggests that cancer-testis antigens may play active roles in promoting malignant phenotypes rather than serving merely as passive markers of transformation. The heterogeneous expression of cancer-testis antigens within individual tumors presents both challenges and opportunities for therapeutic targeting, as this heterogeneity may contribute to treatment resistance while also providing multiple antigenic targets for combination immunotherapy approaches.
Recent advances in understanding cancer-testis antigen biology have revealed sophisticated regulatory mechanisms controlling their expression, primarily involving epigenetic modifications such as DNA methylation. In normal somatic cells, cancer-testis antigen genes are typically silenced through extensive methylation of their promoter regions, while in cancer cells, hypomethylation leads to their aberrant expression. This epigenetic regulation provides insights into potential therapeutic strategies for modulating cancer-testis antigen expression, including the use of DNA methylation inhibitors to enhance antigen presentation for immunotherapy.
Genomic Localization and Phylogenetic Conservation of Melanoma-Associated Antigen C2
Melanoma-associated antigen C2 is positioned within a highly organized genomic region on the X chromosome, specifically mapping to the Xq26-q27 locus where it clusters with other members of the melanoma-associated antigen C gene family. This chromosomal localization places melanoma-associated antigen C2 within the broader context of X-linked cancer-testis antigens, which represent a distinct subgroup characterized by their genomic organization in gene clusters containing multiple direct and inverted repeats. The clustering of melanoma-associated antigen genes on the X chromosome reflects their evolutionary relationship and suggests coordinated regulatory mechanisms that may influence their co-expression in cancer cells.
The phylogenetic analysis of melanoma-associated antigen genes reveals a complex evolutionary history spanning multiple phases of gene duplication and divergence. The evolutionary trajectory of the melanoma-associated antigen gene family can be divided into four distinct phases, beginning with a single-copy ancestral gene state and progressing through extensive gene duplication events that led to the formation of the current gene families. Phase III of this evolutionary process was characterized by extensive gene duplication within each subfamily, particularly involving the formation of palindromic structures in the melanoma-associated antigen A subfamily, which occurred in an ancestor of the Catarrhini. The retention of palindromic structures in humans, unlike in other primates where these structures have undergone decay, suggests that negative selection has acted to preserve the functional diversity of melanoma-associated antigen genes.
The genomic organization of melanoma-associated antigen C2 within the X-linked gene cluster reflects the broader pattern observed for cancer-testis antigens, where X-chromosome-linked antigens tend to form recently expanded gene families. This expansion pattern contrasts with non-X-linked cancer-testis antigens, which are typically distributed as single-copy genes throughout the autosomal genome. The concentration of melanoma-associated antigen genes on the X chromosome may facilitate their coordinated expression through shared regulatory elements and chromatin domains, contributing to the observed co-expression patterns seen in cancer cells.
Phylogenetic conservation analysis demonstrates that melanoma-associated antigen genes are conserved across all eukaryotes, with an average conservation rate of 46% among human melanoma-associated antigen proteins. The number of melanoma-associated antigen gene copies has undergone rapid expansion in mammals, suggesting positive selection pressure that may relate to their functional importance in gametogenesis and potentially in response to pathogenic challenges. The melanoma-associated antigen family can be classified into Type I and Type II categories based on their expression patterns and chromosomal locations, with Type I melanoma-associated antigen genes, including melanoma-associated antigen C2, representing the cancer-testis antigens clustered on the X chromosome.
The structural organization of melanoma-associated antigen C2 includes the highly conserved melanoma-associated antigen homology domain, which spans approximately 170 amino acids and shows greater than 80% sequence identity within the melanoma-associated antigen A subfamily. This domain represents a tandem-winged helix motif that plays crucial roles in protein-protein interactions and may undergo allosteric changes to facilitate interactions with different protein partners. The conservation of this domain across melanoma-associated antigen family members suggests fundamental functional importance in their biological activities.
Expression Patterns of Melanoma-Associated Antigen C2 in Malignant vs. Normal Tissues
The expression profile of melanoma-associated antigen C2 demonstrates the characteristic pattern of cancer-testis antigens, with highly restricted expression in normal tissues limited to male germ cells within the testis and complete absence from other normal somatic tissues. In testicular tissue, melanoma-associated antigen C2 expression follows a specific developmental pattern during spermatogenesis, with high expression levels observed in immature spermatogonia and spermatocytes, while expression decreases significantly in spermatids and is absent in mature sperm. The nuclear localization of melanoma-associated antigen C2 in early phases of spermatogenesis suggests important roles in transcriptional regulation and cell cycle control during germ cell development.
Immunohistochemical analysis of testicular tissue reveals that melanoma-associated antigen C2 expression is strictly limited to germ cells, with no detectable expression in surrounding stromal cells, Sertoli cells, or Leydig cells. This highly restricted expression pattern in normal tissue provides the foundation for the tumor-specific targeting potential of melanoma-associated antigen C2, as immune responses directed against this antigen should not affect normal somatic tissues. The expression of melanoma-associated antigen C2 in testicular germ cell tumors follows distinct patterns based on tumor histology, with strong expression observed in most seminomas (94%), spermatocytic seminomas (100%), and intratubular germ cell neoplasia (100%), while expression is uncommon in embryonal carcinoma, yolk sac tumor, teratoma, and choriocarcinoma.
In malignant tissues, melanoma-associated antigen C2 demonstrates aberrant expression across multiple cancer types, with documented expression in melanoma, breast cancer, lung cancer, hepatocellular carcinoma, and other solid tumors. The frequency of melanoma-associated antigen C2 expression varies significantly among different cancer types and appears to correlate with tumor aggressiveness and clinical stage. In triple-negative breast cancer, melanoma-associated antigen C2 expression has been detected in 38.18% of tumor samples compared to only 9.09% in adjacent normal tissues, representing a statistically significant difference. This elevated expression in malignant tissue is consistently observed at both the messenger ribonucleic acid and protein levels, supporting the reliability of melanoma-associated antigen C2 as a tumor-associated marker.
The intratumoral distribution of melanoma-associated antigen C2 expression exhibits the characteristic heterogeneity observed with other cancer-testis antigens, where typically less than 50% of neoplastic cells demonstrate positive staining within individual tumor specimens. This heterogeneous expression pattern has important implications for both diagnostic applications and therapeutic targeting, as it may contribute to tumor cell populations that escape immune recognition or targeted therapy. The heterogeneity in melanoma-associated antigen C2 expression within tumors may be related to epigenetic regulatory mechanisms, as treatment with DNA methylation inhibitors has been shown to enhance cancer-testis antigen expression in previously negative tumor cells.
Clinical correlations of melanoma-associated antigen C2 expression demonstrate significant associations with adverse prognostic factors across multiple cancer types. In non-small cell lung carcinoma, melanoma-associated antigen C2 expression correlates with advanced tumor stage and significantly shorter overall survival compared to melanoma-associated antigen C2-negative patients. Similar prognostic associations have been documented in triple-negative breast cancer, where high melanoma-associated antigen C2 expression is closely associated with lymph node metastasis, advanced tumor node metastasis stage, and lymphovascular invasion. These clinical correlations suggest that melanoma-associated antigen C2 expression may serve as both a prognostic biomarker and a potential therapeutic target for patients with aggressive disease characteristics.
The expression of melanoma-associated antigen C2 in circulating tumor cells has been investigated using adapted suspension cell culture systems, revealing enhanced expression levels compared to adherent tumor cell populations. This finding has particular relevance for understanding the biology of metastatic disease, as circulating tumor cells must survive in suspension conditions that typically induce apoptosis in adherent cell types. The increased melanoma-associated antigen C2 expression in suspension-adapted cells correlates with enhanced resistance to apoptotic death and increased activation of survival signaling pathways, including signal transducer and activator of transcription 3 signaling. These observations suggest that melanoma-associated antigen C2 may play active roles in promoting metastatic potential and survival of disseminated tumor cells.
Properties
sequence |
ASSTLYLVF |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen C2 (42-50) |
Origin of Product |
United States |
Scientific Research Applications
Tumor Growth and Survival
MAGE-C2 has been implicated in promoting tumor growth and survival in melanoma cells. Research indicates that downregulation of MAGE-C2 leads to increased apoptosis and reduced tumor growth in xenograft models. For instance, a study demonstrated that silencing MAGE-C2 expression in A375 melanoma cells resulted in diminished cell proliferation and increased apoptotic rates, suggesting its critical role in maintaining tumor viability through mechanisms involving DNA damage repair pathways .
T Cell Therapy
Adoptive T cell therapy utilizing T cell receptors (TCRs) specific to MAGE-C2 has shown promise in clinical settings. In one study, TCRs derived from melanoma patients were engineered to target MAGE-C2 epitopes. This approach led to significant anti-tumor responses without affecting normal tissues, as MAGE-C2 is selectively expressed in tumors . The successful identification of TCRs against MAGE-C2 epitopes underscores its potential as a target for personalized immunotherapy.
Predictive Biomarker for Immunotherapy
MAGE-C2 expression levels have been correlated with patient outcomes following immune checkpoint inhibitor (ICI) treatments. Elevated serum levels of antibodies against MAGE-C2 have been associated with improved clinical responses to ICIs, suggesting its utility as a predictive biomarker for therapeutic efficacy . This correlation emphasizes the importance of monitoring MAGE-C2 levels in patients undergoing treatment for metastatic melanoma.
Vaccine Development
The immunogenic properties of MAGE-C2 have led to its exploration as a candidate for cancer vaccines. Studies have shown that vaccination with MAGE-C2 peptides can elicit robust immune responses, resulting in tumor regression in some patients. For example, one patient exhibited nearly complete tumor regression following vaccination with peptides derived from MAGE antigens, including MAGE-C2 . This highlights the antigen's potential role in therapeutic vaccine strategies aimed at enhancing anti-tumor immunity.
Circulating Tumor Cells (CTCs)
Recent research has focused on the role of MAGE-C2 in circulating tumor cells (CTCs), which are critical for understanding metastasis and treatment resistance. Increased expression of MAGE-C2 has been linked to the survival of CTCs by maintaining activated STAT3 signaling pathways, which prevent apoptotic cell death . Understanding these mechanisms may provide insights into how CTCs contribute to melanoma progression and resistance to therapy.
Case Study 1: TCR Gene Therapy
In a notable case involving TCR gene therapy targeting MAGE-C2, a patient with metastatic melanoma showed significant clinical improvement after receiving engineered T cells specific to MAGE-C2 epitopes. The treatment resulted in a substantial increase in the frequency of anti-MAGE-C2 T cells within the patient's blood and tumor microenvironment, leading to regression of cutaneous metastases .
Case Study 2: Vaccine Response
Another patient who received a vaccine targeting MAGE antigens reported complete tumor regression after treatment. This case illustrates the potential of MAGE-C2 as a target for therapeutic vaccines that can effectively stimulate an immune response against melanoma cells .
Summary Table of Findings
| Application | Description | Outcome |
|---|---|---|
| Tumor Growth | Downregulation leads to increased apoptosis and reduced growth | Significant reduction in tumor volume |
| T Cell Therapy | Use of engineered TCRs specific to MAGE-C2 | Enhanced anti-tumor response |
| Predictive Biomarker | Correlation between antibody levels and response to ICIs | Improved clinical outcomes |
| Vaccine Development | Vaccination with MAGE-C2 peptides elicits immune response | Tumor regression observed |
| CTC Survival | High expression linked to STAT3 activation preventing apoptosis | Insights into metastasis and treatment resistance |
Comparison with Similar Compounds
Structural and Functional Similarities
MAGE-C2 belongs to the MAGE family, sharing homology with other members like MAGE-A1 , MAGE-A3 , and MAGE-C1 . These antigens are characterized by:
- Shared Domains : A conserved MAGE homology domain involved in protein-protein interactions .
- CTAs : Expression restricted to germline cells and malignancies, enabling tumor-specific targeting .
Table 1: Key Features of MAGE-C2 and Related Antigens
Expression Patterns
- MAGE-C2: Overexpressed in 60–70% of metastatic melanomas and 50% of uveal melanomas, with minimal expression in normal tissues .
- MAGE-A1/A3: Broadly expressed in cutaneous melanoma (40–50%) and non-small cell lung cancer (NSCLC) but absent in normal melanocytes .
- NY-ESO-1: Detected in 30–40% of advanced melanomas and synovial sarcomas .
- PRAME: Highly expressed in leukemias and 40% of melanomas, associated with immune evasion .
Key Contrast : While MAGE-C2 and NY-ESO-1 are prioritized for TCR therapies due to their high tumor specificity, MAGE-A1/A3 are more commonly targeted in peptide vaccines .
Prognostic and Immunotherapeutic Relevance
- MAGE-C2: Linked to aggressive tumor behavior and poorer survival in metastatic melanoma . Its high tumor specificity reduces off-target toxicity in TCR therapies compared to MAGE-A1/A3, which show occasional expression in normal testis and brain .
- MAGE-A1/A3 : Correlated with chemoresistance and reduced overall survival in head and neck cancers . However, clinical trials targeting these antigens report mixed efficacy due to antigen loss under immune pressure .
- NY-ESO-1: Demonstrates strong immunogenicity but variable clinical responses, possibly due to HLA heterogeneity .
- gp100: FDA-approved TCR therapy (tebentafusp) shows survival benefits in HLA-A*02:01-positive uveal melanoma, but gp100 is less specific than MAGE-C2 .
Challenges in Targeting
Preparation Methods
Peptide Synthesis and Purification
The MAGE-C2 (42-50) peptide corresponds to a nonapeptide sequence derived from the melanoma-associated antigen C2 protein, specifically residues 42 to 50. The preparation of this peptide typically involves:
- Solid-phase peptide synthesis (SPPS) : This method is the standard for synthesizing peptides of defined sequence and length. The peptide is assembled stepwise on a resin support using Fmoc or Boc chemistry, ensuring high purity and sequence fidelity.
- Cleavage and deprotection : After assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed under acidic conditions.
- Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity, often >95%.
- Verification : Mass spectrometry and amino acid analysis confirm the peptide’s identity and purity.
Biological Processing and Presentation
A critical aspect of MAGE-C2 (42-50) preparation in a biological context is its generation and processing within tumor cells, which affects its immunogenicity:
- Proteasomal processing : The peptide is generated intracellularly by proteasomal cleavage of the full-length MAGE-C2 protein. Research shows that the immunoproteasome, induced by interferon-gamma (IFN-γ), processes the MAGE-C2 (42-50) peptide more efficiently than the standard proteasome. This enhanced processing leads to better presentation on HLA-B57 molecules and improved recognition by CTLs.
- Mass spectrometric analysis : Studies employing mass spectrometry have demonstrated that the immunoproteasome avoids cleaving the peptide at certain internal hydrophobic residues, which preserves the antigenic epitope, unlike the standard proteasome that tends to destroy it.
- Interferon-gamma treatment : Tumor cells exposed to IFN-γ show increased production and presentation of MAGE-C2 (42-50), enhancing CTL recognition and antitumor immune responses.
Summary Table of Preparation Methods
Detailed Research Findings
- Enhanced immunoproteasomal processing : Tumor cells treated with IFN-γ show improved processing of MAGE-C2 (42-50), facilitating better CTL recognition, which is crucial for effective antitumor immunity.
- Antigen presentation specificity : The peptide is presented by HLA-B57 molecules, and its generation is proteasome-dependent, highlighting the importance of cellular processing pathways in its preparation for immune recognition.
- Clinical relevance : Expression of MAGE-C2 protein, from which the (42-50) peptide is derived, correlates with tumor progression and prognosis in cancers such as triple-negative breast cancer, underscoring the importance of accurate peptide preparation for diagnostic and therapeutic applications.
This comprehensive overview of the preparation methods for MAGE-C2 (42-50) integrates chemical synthesis, biological processing, and immunological application insights, reflecting the peptide’s significance in cancer immunotherapy research.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for identifying and characterizing the Melanoma-associated antigen C2 (42-50) peptide in melanoma samples?
- Methodology : Use mass spectrometry (MS) to detect the peptide sequence (ASSTLYLVF) in tumor lysates, complemented by immunohistochemistry (IHC) with validated monoclonal antibodies targeting MAGE-C2 (e.g., clones verified for specificity via Western blot) . ELISA can quantify soluble peptide levels in serum, while flow cytometry with HLA-A*02:01 tetramers confirms peptide presentation on melanoma cell surfaces . Ensure validation using positive controls (e.g., MAGE-C2-expressing cell lines) and negative controls (normal tissues lacking MAGE-C2 expression) .
Q. What in vitro and in vivo models are suitable for studying the functional role of MAGE-C2 (42-50)?
- Methodology :
- In vitro: Use CRISPR/Cas9 or siRNA to knock down MAGE-C2 in melanoma cell lines (e.g., SK-MEL-28) and assess changes in proliferation, apoptosis, or immune evasion. Co-culture these cells with cytotoxic T lymphocytes (CTLs) engineered to express T-cell receptors (TCRs) specific for MAGE-C2 (42-50)/HLA-A*02:01 complexes to evaluate antigen-specific cytotoxicity .
- In vivo: Employ syngeneic mouse models transfected with human HLA-A*02:01 and implanted with MAGE-C2-expressing tumors. Monitor tumor growth and immune infiltration post-adoptive transfer of TCR-engineered T cells .
Q. How can researchers confirm the specificity of antibodies targeting MAGE-C2 (42-50) for immunoassays?
- Methodology : Validate antibodies using peptide blocking assays (pre-incubate antibodies with excess MAGE-C2 (42-50) peptide to confirm signal loss) and cross-reactivity tests against other MAGE family peptides (e.g., MAGE-A1, MAGE-C1). Use knockdown/rescue experiments in cell lines to confirm target specificity . Include controls from non-melanoma tissues to rule off-target binding .
Advanced Research Questions
Q. How does MAGE-C2 (42-50) contribute to immune evasion mechanisms in melanoma, and what methodologies can elucidate this?
- Methodology : Investigate interactions between MAGE-C2 and immune checkpoint molecules (e.g., PD-L1) via co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA). Use NanoString or RNA-seq to profile immune-related genes (e.g., IL-13Ra2, SOX10) in MAGE-C2-high vs. low tumors . For functional studies, treat MAGE-C2-expressing tumors with anti-PD-1/CTLA-4 inhibitors in vivo and assess response rates relative to MAGE-C2-negative controls .
Q. What strategies resolve contradictory data on MAGE-C2 (42-50) expression levels across melanoma subtypes?
- Methodology : Perform multi-omics integration (e.g., transcriptomics, proteomics, and IHC) on stratified cohorts (e.g., cutaneous vs. ocular melanomas). Use digital spatial profiling (DSP) to map intratumoral heterogeneity. Validate findings with orthogonal techniques (e.g., NanoString for RNA, MS for protein) and leverage public datasets (e.g., TCGA) for meta-analysis .
Q. How can structural biology techniques clarify the interaction between MAGE-C2 (42-50) and HLA complexes?
- Methodology : Solve the crystal structure of the MAGE-C2 (42-50)/HLA-A*02:01 complex using X-ray crystallography or cryo-EM to identify critical residues for TCR binding. Surface plasmon resonance (SPR) can quantify binding affinity and kinetics. Compare with other MAGE peptides to define conserved vs. unique interaction motifs .
Q. What mechanisms underlie resistance to TCR-based therapies targeting MAGE-C2 (42-50)?
- Methodology : Profile post-treatment tumor biopsies using single-cell RNA-seq to identify transcriptional programs (e.g., interferon signaling, antigen presentation downregulation) associated with resistance. In vitro, expose MAGE-C2-positive cells to chronic TCR engagement and screen for mutations in HLA or antigen-processing genes (e.g., TAP1/2) via whole-exome sequencing .
Methodological Considerations
- Data Contradiction Analysis : Use Bayesian statistical models to weigh evidence from conflicting studies, incorporating variables like sample size, detection platforms, and cohort demographics .
- Ethical Compliance : Ensure patient-derived data (e.g., sequencing, clinical responses) adhere to privacy regulations (e.g., GDPR). Anonymize datasets and obtain informed consent for secondary research use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
